
20(R)-Notoginsenoside R2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
20(R)-Notoginsenoside R2 is a useful research compound. Its molecular formula is C41H70O13 and its molecular weight is 771.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been reported that 20®-notoginsenoside r2 exhibits inhibitory effects on lung cancer nci-h1650 cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Based on its reported inhibitory effects on lung cancer cells , it can be inferred that the compound may interact with its cellular targets in a way that disrupts the normal functioning of these cells, leading to their inhibition or death.
Biochemical Pathways
Given its reported anti-cancer activity , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and other processes critical for cancer cell survival and growth.
Result of Action
The primary result of the action of 20®-Notoginsenoside R2, as reported in the literature, is its inhibitory effect on lung cancer NCI-H1650 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the survival and proliferation of these cells.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRVWPHRMMRQI-RFMRREALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can Notoginsenoside R1 be converted into more potent forms, and how does this impact anti-tumor activity?
A1: Yes, research has shown that Lactiplantibacillus plantarum S165 can effectively transform Notoginsenoside R1 into both 20(S)-Notoginsenoside R2 and 20(R)-Notoginsenoside R2. [] This biotransformation process significantly enhances the anti-tumor activity of the resulting compounds. Specifically, 20(S/R)-Notoginsenoside R2 demonstrated increased efficacy in inhibiting H22 hepatoma cell proliferation and promoting apoptosis compared to Notoginsenoside R1. [] This highlights the potential of microbial biotransformation for enhancing the medicinal properties of natural compounds.
Q2: What are the mechanisms by which 20(S/R)-Notoginsenoside R2 exerts its anti-tumor effects?
A2: Studies suggest that 20(S/R)-Notoginsenoside R2 primarily targets the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival often dysregulated in cancer cells. [] By blocking this pathway, 20(S/R)-Notoginsenoside R2 effectively induces apoptosis (programmed cell death) in H22 hepatoma cells, ultimately hindering tumor growth. [] This mechanistic insight sheds light on the potential therapeutic application of 20(S/R)-Notoginsenoside R2 in combatting liver cancer.
Q3: Besides Lactiplantibacillus plantarum S165, are there other microbial methods for obtaining this compound?
A3: Yes, the fungus Absidia coerulea (AS 3.3389) has been shown to metabolize Notoginsenoside R1 into various metabolites, including this compound. [] This demonstrates the diversity of microbial transformation methods for producing specific ginsenosides and highlights the potential of exploring diverse microbial species for biocatalytic applications in natural product modification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
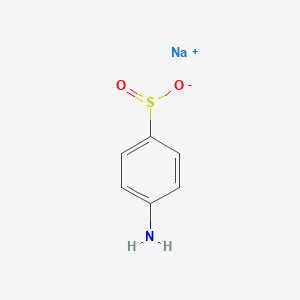
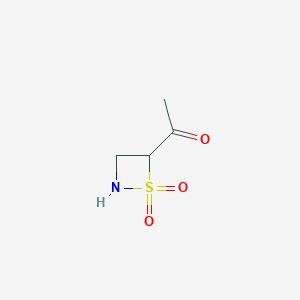

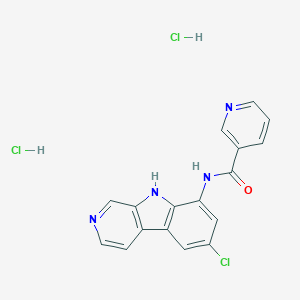
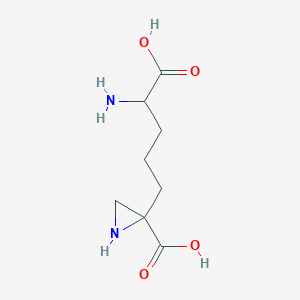

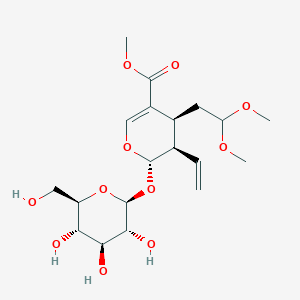
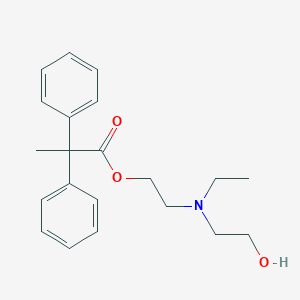

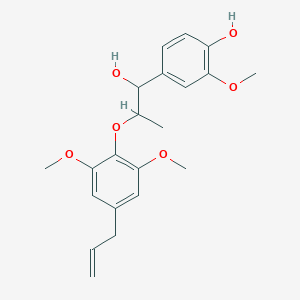
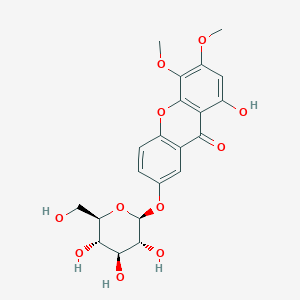
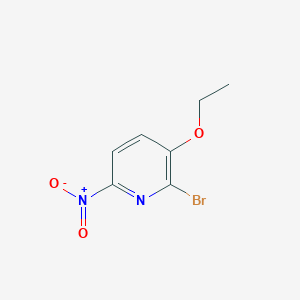
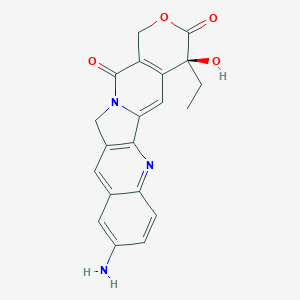
![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)
